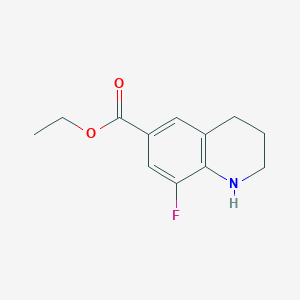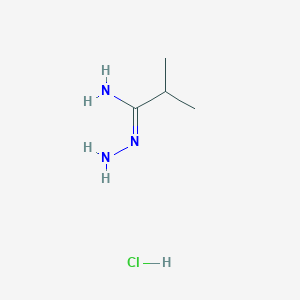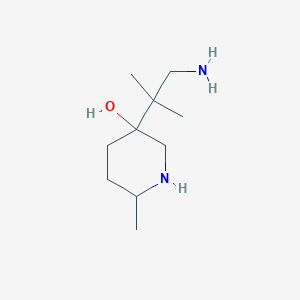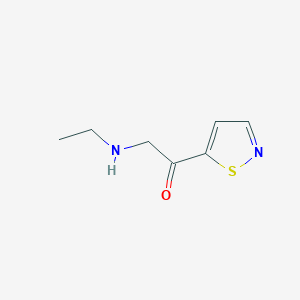
3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylindole and 2-bromoethylamine.
Reaction Conditions: The reaction between 7-methylindole and 2-bromoethylamine is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the desired functional groups.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s structural similarity to neurotransmitters makes it a valuable tool in studying receptor interactions and signaling pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Shares a similar indole structure and is a precursor to several neurotransmitters.
Serotonin: Another indole derivative with significant biological activity, particularly in the central nervous system.
Melatonin: Structurally related and involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-7-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-methyl-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-3-2-4-8-9(5-6-12)11(14)13-10(7)8;/h2-4,9H,5-6,12H2,1H3,(H,13,14);1H |
Clave InChI |
BWHCIVNXPKKABO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(C(=O)N2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)


![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)






![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

